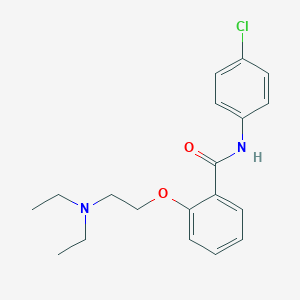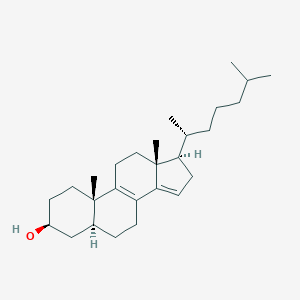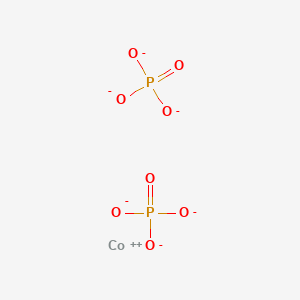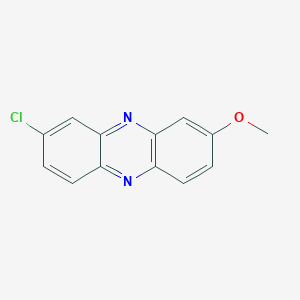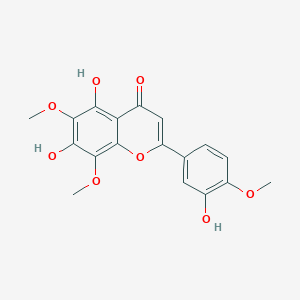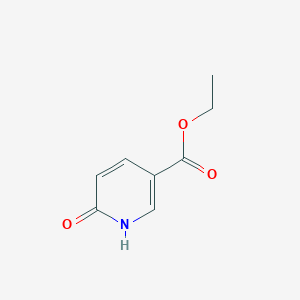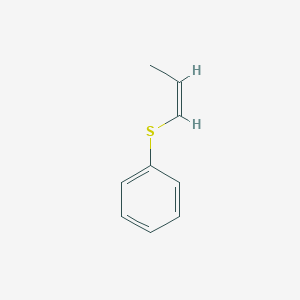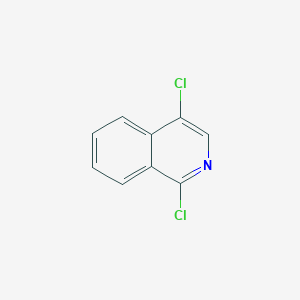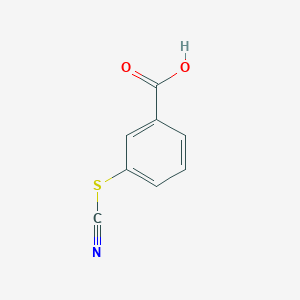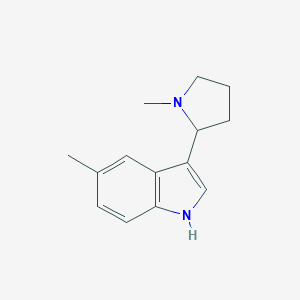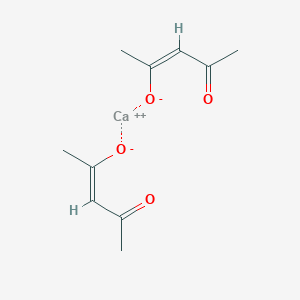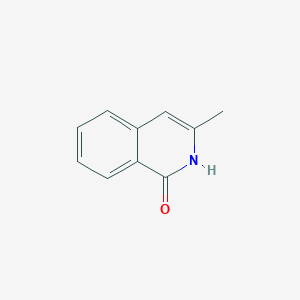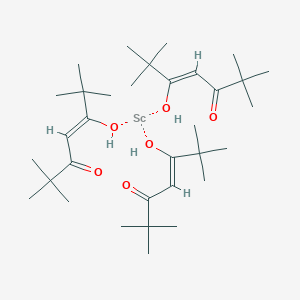
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) is a complex organometallic compound that combines an organic molecule with a scandium metal center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) typically involves the coordination of scandium ions with the organic ligand. This can be achieved through various methods, including:
Ligand Exchange Reactions: Scandium salts, such as scandium chloride, are reacted with the organic ligand in the presence of a base to facilitate the exchange of ligands.
Direct Coordination: The organic ligand is directly coordinated to scandium metal or its salts under controlled conditions, often involving solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of such compounds may involve large-scale ligand exchange reactions using scandium salts and the organic ligand. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the double bond in the organic ligand to a single bond, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high strength or conductivity.
Biology and Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Biochemical Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry
Manufacturing: Used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) involves its ability to coordinate with various substrates, facilitating chemical reactions. The scandium center acts as a Lewis acid, activating the organic ligand and substrates for subsequent reactions. This coordination can alter the electronic properties of the ligand, enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
Uniqueness
- Scandium’s Unique Properties : Scandium’s smaller ionic radius and higher charge density compared to yttrium and lanthanum result in different coordination chemistry and reactivity.
- Reactivity : The compound’s reactivity can differ significantly due to the unique electronic properties imparted by the scandium center.
Eigenschaften
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDJFPVKQCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sc |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
